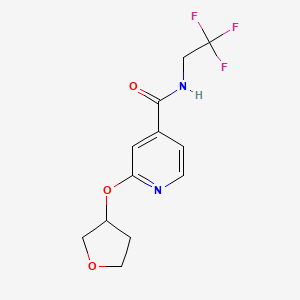
2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is a useful research compound. Its molecular formula is C12H13F3N2O3 and its molecular weight is 290.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is a derivative of isonicotinamide, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14F3N3O2
- Molecular Weight : 299.27 g/mol
This compound features a tetrahydrofuran moiety linked to an isonicotinamide structure, with a trifluoroethyl substituent that may influence its pharmacological properties.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of isonicotinamide have shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A study focusing on the structure-activity relationship (SAR) of isonicotinamide derivatives highlighted that modifications in the molecular structure could enhance their cytotoxic effects against specific cancer types. The introduction of trifluoroethyl groups has been associated with increased potency against tumor cells due to enhanced lipophilicity and membrane permeability .
Anti-inflammatory Properties
The compound also demonstrates potential anti-inflammatory effects. Research has shown that isonicotinamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound may modulate immune responses by targeting signaling pathways involved in inflammation .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example, studies have indicated that certain derivatives can act as inhibitors of histone methyltransferases, which play a crucial role in epigenetic regulation and cancer progression. The inhibition of these enzymes could lead to altered gene expression profiles in cancer cells, potentially reversing malignant phenotypes .
Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various isonicotinamide derivatives on breast cancer cell lines. The results indicated that the trifluoroethyl-substituted derivatives exhibited IC50 values significantly lower than those of non-substituted analogs.
- Inflammation Modulation : In vitro assays demonstrated that treatment with this compound led to a marked reduction in nitric oxide production from macrophages stimulated with LPS.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)7-17-11(18)8-1-3-16-10(5-8)20-9-2-4-19-6-9/h1,3,5,9H,2,4,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKOHIQOFUYBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














